

Evaluating the translational potential of rodent models for **Tebideutorexant** research

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Compound of Interest

Compound Name: *Tebideutorexant*

Cat. No.: *B10832554*

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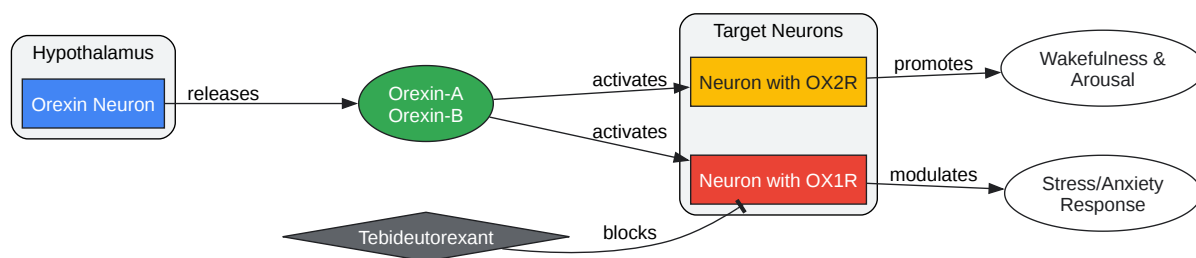
Evaluating Rodent Models for **Tebideutorexant** Research: A Translational Perspective

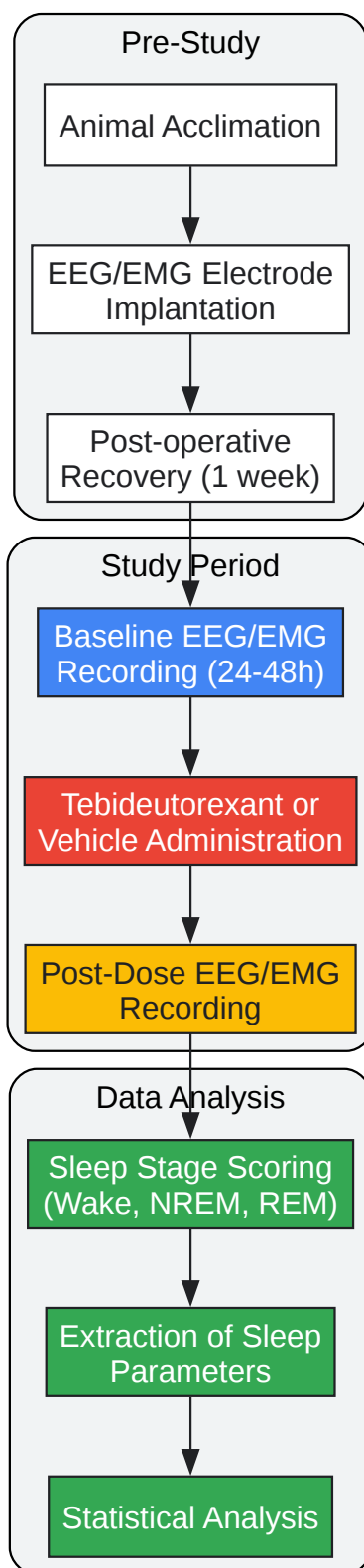
A Comparative Guide for Researchers and Drug Development Professionals

Tebideutorexant (JNJ-61393215) is a selective orexin-1 receptor (OX1R) antagonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders. Preclinical studies in rodent models suggested anti-panic and anxiolytic properties, yet a recent Phase 2a clinical trial in patients with major depressive disorder and anxious distress failed to demonstrate significant efficacy. This discrepancy highlights the critical need to carefully evaluate the translational potential of the rodent models used in its research. This guide provides a comparative analysis of rodent models in the context of **Tebideutorexant's** mechanism of action, summarizing key experimental data and outlining relevant protocols to aid researchers in designing more predictive preclinical studies.

Orexin Signaling and **Tebideutorexant's** Mechanism of Action

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and reward. Orexin neurons in the lateral hypothalamus project to various brain regions, promoting wakefulness by exciting monoaminergic and cholinergic neurons. **Tebideutorexant** selectively blocks the OX1R, which is thought to be particularly involved in stress and anxiety responses.





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